molecular formula C30H54O2 B14456356 Triaconta-5,9,23-trienoic acid CAS No. 73768-92-0

Triaconta-5,9,23-trienoic acid

Cat. No.: B14456356
CAS No.: 73768-92-0
M. Wt: 446.7 g/mol
InChI Key: IDQDSPDHYZOBIF-UHFFFAOYSA-N
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Description

Triaconta-5,9,23-trienoic acid is a polyunsaturated fatty acid (PUFA) with a 30-carbon chain and three double bonds at positions 5, 9, and 23, all in the cis (Z) configuration. These synthetic routes emphasize precise control over double bond positioning, which is critical for biological activity and physicochemical properties.

Properties

CAS No.

73768-92-0

Molecular Formula

C30H54O2

Molecular Weight

446.7 g/mol

IUPAC Name

triaconta-5,9,23-trienoic acid

InChI

InChI=1S/C30H54O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h7-8,21-22,25-26H,2-6,9-20,23-24,27-29H2,1H3,(H,31,32)

InChI Key

IDQDSPDHYZOBIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCCCCCCC=CCCC=CCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triaconta-5,9,23-trienoic acid typically involves the stereoselective hydrogenation of 1,5-diynes. This method is based on the successive formation of carbon-carbon bonds to replace the hydrogen atoms of the terminal alkyne moieties . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

Industrial Production Methods: extraction from marine sponges involves lipid class separations using column chromatography followed by preparative thin-layer chromatography (TLC) .

Chemical Reactions Analysis

Types of Reactions: Triaconta-5,9,23-trienoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using reagents like potassium permanganate (KMnO₄) or ozone (O₃), leading to the formation of epoxides or carboxylic acids.

    Reduction: Hydrogenation using catalysts such as Pd/C can reduce the double bonds to form saturated fatty acids.

    Substitution: Halogenation reactions can occur at the double bond sites using reagents like bromine (Br₂).

Common Reagents and Conditions:

    Oxidation: KMnO₄ in an alkaline medium or O₃ in a cold, dry environment.

    Reduction: Pd/C catalyst under H₂ atmosphere.

    Substitution: Br₂ in an inert solvent like carbon tetrachloride (CCl₄).

Major Products:

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated fatty acids.

    Substitution: Halogenated fatty acids.

Scientific Research Applications

Triaconta-5,9,23-trienoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of triaconta-5,9,23-trienoic acid involves its incorporation into the lipid bilayers of cell membranes, affecting membrane fluidity and function. Its unique structure allows it to interact with specific proteins and enzymes, modulating their activity. The compound’s polyunsaturated nature also makes it a precursor for the biosynthesis of bioactive molecules such as eicosanoids .

Comparison with Similar Compounds

Structural and Functional Group Variations

Chain Length and Double Bond Positioning
  • Shorter-Chain Trienoic Acids: α-Linolenic Acid (C18:3; 9Z,12Z,15Z): A well-studied ω-3 fatty acid with anti-inflammatory properties, abundant in plants (e.g., A. unedo fruits, up to 85 mg/100 g fresh weight) . Dihomo-γ-Linolenic Acid (C20:3; 8Z,11Z,14Z): A precursor for prostaglandins, involved in inflammatory signaling . Punicic Acid (C18:3; 9Z,11E,13Z): A conjugated triene from pomegranate seed oil (73% of total fatty acids), noted for antioxidant and anticancer effects .
  • Longer-Chain Analogues: 5,9,23-Octacosatrienoic Acid (C28:3) and 5,9,23-Nonacosatrienoic Acid (C29:3): Isolated from marine sponges, these share similar Δ5,9 desaturation patterns but differ in chain length, influencing membrane fluidity and enzyme interactions . Triaconta-5,9,23-trienoic Acid (C30:3): Hypothetically, its extended chain may enhance integration into lipid bilayers or modify receptor binding compared to shorter analogues.
Double Bond Configuration
  • Cis (Z) vs. Trans (E) Isomerism: this compound’s cis configuration (inferred from synthetic protocols in ) contrasts with mixed cis/trans isomers like (5Z,9E,14Z)-eicosatrienoic acid and (5Z,11E,14E)-sciadonic acid . Cis bonds introduce kinks in the hydrocarbon chain, reducing melting points and enhancing solubility compared to trans or saturated counterparts.
Anticancer Potential
  • Synthetic trienoic acids (e.g., 13a–g) induce apoptosis and mitochondrial targeting in cancer cells . This compound’s extended chain may enhance membrane disruption or interaction with intracellular targets compared to shorter analogues.
Antibiotic Potentiation
  • 2,6,8-Trienoic acid amides enhance ciprofloxacin efficacy in S. aureus at 4–8-fold lower concentrations than reserpine . While the C₃₀ analogue’s activity is untested, its hydrophobicity might improve pharmacokinetics.
Oxidative Stress and Gene Regulation
  • Trienoic acid oxidation products (e.g., malondialdehyde, MDA) upregulate stress-response genes like GST1 in Arabidopsis . This compound could similarly generate oxidative byproducts, but its stability and metabolic fate require further study.

Physicochemical Properties

Compound Chain Length Double Bond Positions Configuration Natural/Synthetic Key Properties
α-Linolenic acid C18:3 9,12,15 All cis Natural ω-3, anti-inflammatory
Punicic acid C18:3 9,11,13 9Z,11E,13Z Natural Conjugated, antioxidant
5,9,23-Octacosatrienoic acid C28:3 5,9,23 All cis Natural/Synthetic Marine origin, membrane modulation
This compound C30:3 5,9,23 All cis Synthetic Hypothesized anticancer activity

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